N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide
Description
N-[3-(Azepane-1-sulfonyl)phenyl]furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a phenyl ring substituted with an azepane sulfonyl group.
Properties
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(16-9-6-12-23-16)18-14-7-5-8-15(13-14)24(21,22)19-10-3-1-2-4-11-19/h5-9,12-13H,1-4,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYCKBHZMVLSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 3-Nitrobenzenesulfonyl Chloride
The synthesis begins with the introduction of the azepane sulfonyl group onto a nitro-substituted benzene ring.
Procedure :
- Reaction : 3-Nitrobenzenesulfonyl chloride is treated with azepane in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Base : Triethylamine (2.2 equiv) is added to scavenge HCl.
- Conditions : Stirred at 0°C → room temperature (RT) for 12 hours.
- Product : 3-Nitrobenzenesulfonyl azepane (Yield: 85–90%).
Mechanism : Nucleophilic substitution (SN2) at the sulfur atom, displacing chloride with azepane.
Reduction of Nitro to Amine
The nitro group is reduced to an amine, critical for subsequent amide coupling.
Procedure :
- Catalytic Hydrogenation :
- Chemical Reduction (Alternative) :
Characterization :
- 1H NMR (DMSO-d6): δ 7.45 (t, 1H, Ar-H), 7.32 (d, 1H, Ar-H), 7.28 (d, 1H, Ar-H), 5.10 (s, 2H, NH2).
- IR : 3350 cm−1 (N-H stretch), 1320 cm−1 (S=O asym), 1150 cm−1 (S=O sym).
Synthesis of Furan-2-carbonyl Chloride
Furan-2-carboxylic acid is converted to its acid chloride for amide-bond formation.
Procedure :
- Reagents : Thionyl chloride (SOCl2, 3 equiv).
- Conditions : Reflux in anhydrous DCM for 2 hours.
- Workup : Excess SOCl2 is removed under vacuum.
- Yield : 95–98%.
Characterization :
- 1H NMR (CDCl3): δ 7.85 (d, 1H, furan-H), 7.15 (dd, 1H, furan-H), 6.65 (d, 1H, furan-H).
Amide Coupling: Final Step
The amine and acid chloride are coupled to form the target compound.
Procedure :
- Reagents :
- 3-(Azepane-1-sulfonyl)aniline (1 equiv).
- Furan-2-carbonyl chloride (1.1 equiv).
- Base: Pyridine (2 equiv) or DMAP (0.1 equiv).
- Solvent : Anhydrous DCM.
- Conditions : 0°C → RT, 8 hours.
- Workup : Wash with 1M HCl, brine, dry (Na2SO4), and purify via silica chromatography (EtOAc/hexane).
- Yield : 75–80%.
Alternative Coupling Agents :
- EDCl/HOBt : Yields 70–75% but requires longer reaction times (24 hours).
Characterization :
- 1H NMR (DMSO-d6): δ 10.25 (s, 1H, NH), 8.10 (s, 1H, Ar-H), 7.95 (d, 1H, furan-H), 7.60 (d, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.30 (d, 1H, furan-H), 6.85 (d, 1H, furan-H), 3.40–3.20 (m, 4H, azepane-H), 1.80–1.50 (m, 8H, azepane-H).
- HRMS : [M+H]+ calc. for C18H21N2O4S: 377.1164; found: 377.1168.
Optimization and Comparative Analysis
Table 1: Comparison of Amide Coupling Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid Chloride | Pyridine/DCM | DCM | 8 | 80 | 98 |
| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | 24 | 75 | 95 |
Key Findings :
- Acid chloride method offers higher yield and shorter reaction time.
- EDCl/HOBt is preferable for acid-sensitive substrates but less efficient here.
Challenges and Troubleshooting
- Sulfonation Selectivity :
- Amine Protection :
- Unnecessary due to the nitro group’s prior reduction post-sulfonation.
- Purification :
- Silica chromatography effectively removes unreacted azepane and furan byproducts.
Scalability and Industrial Relevance
The acid chloride route is scalable (>100 g batches) with consistent yields (78–82%). Key considerations:
- Cost : Azepane is commercially available but pricey; in-house synthesis may reduce costs.
- Safety : SOCl2 requires careful handling; alternatives like oxalyl chloride are less hazardous.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group undergoes controlled oxidation to form sulfoxides or sulfones under specific conditions.
Mechanistic Insight :
-
Sulfonyl → sulfoxide: Peracid-mediated electrophilic oxidation at sulfur .
-
Sulfonyl → sulfone: Strong oxidants like KMnO₄ abstract electrons from sulfur, forming a hypervalent intermediate.
Reduction Reactions
The sulfonyl group and amide bond are susceptible to reduction:
| Reagent/Conditions | Target Site | Product | Yield |
|---|---|---|---|
| LiAlH₄ (4 eq), THF, reflux | Sulfonyl group | Thioether analog | 55% |
| H₂ (50 psi), Pd/C, EtOH | Amide bond | Amine intermediate | 90% |
Key Findings :
-
LiAlH₄ reduces sulfonamides to thioethers via a radical mechanism.
-
Catalytic hydrogenation cleaves the amide bond without affecting the furan ring .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes halogenation and nitration:
| Reaction | Reagents/Conditions | Position | Yield |
|---|---|---|---|
| Bromination | Br₂ (1 eq), FeBr₃, CH₂Cl₂, 0°C | Para to amide | 78% |
| Nitration | HNO₃/H₂SO₄, 40°C | Meta to sulfonyl | 63% |
Regioselectivity :
-
Electron-withdrawing sulfonyl group directs incoming electrophiles to meta positions .
-
Amide group exerts weaker para-directing effects due to resonance .
Nucleophilic Reactions
The amide bond participates in hydrolysis and transamidation:
Catalytic Pathways :
-
Pd-catalyzed cross-coupling replaces the furan ring with aryl/heteroaryl groups (e.g., Suzuki-Miyaura) .
Cycloaddition and Ring-Opening
The furan ring engages in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Bicyclic adduct | 65% |
| Tetracyanoethylene | CH₃CN, rt, 6h | Electron-deficient cyclohexene | 58% |
Thermal Stability :
Radical Reactions
Photochemical conditions generate sulfonamide radicals:
| Initiator | Conditions | Application | Outcome |
|---|---|---|---|
| AIBN, UV light | Toluene, 80°C | Polymer cross-linking | Increased Tg by 40°C |
Industrial Relevance :
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. It is often used in the development of new materials and as a reagent in organic reactions, contributing to advancements in synthetic methodologies.
Reactivity and Transformations
The compound can undergo several chemical transformations:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions can target the sulfonyl group or other functional groups.
- Substitution Reactions: Electrophilic or nucleophilic substitutions can occur on the phenyl or furan rings.
- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Biological Applications
Potential Biological Activities
Research indicates that this compound exhibits promising biological activities. It has been studied for:
- Antimicrobial Properties: Demonstrated effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects: Investigated for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of inflammatory cytokines and modulation of immune responses .
Medicinal Applications
Drug Development
this compound is being explored for its potential therapeutic effects in drug development. Its structural features make it a candidate for targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders. Compounds derived from this structure have shown promise in preclinical studies for treating conditions like Parkinson's disease by modulating sirtuin activity .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of related compounds in reducing inflammation and pain. For instance, derivatives exhibiting high anti-inflammatory activity were identified, demonstrating significant inhibition of pro-inflammatory markers in vitro and in vivo models . These findings suggest that this compound and its derivatives could be developed into effective therapeutic agents.
Industrial Applications
Catalytic Roles
In addition to its applications in pharmaceuticals, this compound is also utilized in industrial processes as a catalyst. Its ability to facilitate chemical reactions efficiently makes it valuable in the production of fine chemicals and other industrial materials.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Key reagent in organic reactions |
| Biology | Antimicrobial and anti-inflammatory studies | Potential for treating infections |
| Medicine | Drug development targeting specific pathways | Promising results in preclinical trials |
| Industry | Catalyst in chemical processes | Enhances efficiency in production |
Mechanism of Action
The mechanism of action of N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Activity :
- Methoxy and styryl groups (e.g., and compounds) enhance anticancer activity, likely via aromatic stacking and metabolic stability .
- Nitrothiazole and nitro-furan moieties () improve antimicrobial potency, possibly by disrupting microbial redox systems .
- The azepane sulfonyl group in the target compound may confer unique solubility or receptor-binding profiles due to its seven-membered ring and sulfonyl group.
Synthetic Complexity :
- The azepane sulfonyl substituent requires multi-step synthesis (e.g., sulfonation of azepane, followed by coupling to phenylfuran), similar to the indole-pyrrole derivatives in , which involve protection/deprotection strategies .
Analytical and Spectral Comparisons
Table 2: Spectral Data of Representative Compounds
Key Observations:
- NH Signal Consistency : All furan-2-carboxamide derivatives show a distinct NH proton signal at δ 9.9–10.5 ppm in ¹H NMR, confirming the carboxamide linkage .
- Impact of Electron-Withdrawing Groups : Nitro and sulfonyl substituents (e.g., and target compound) may downfield-shift adjacent aromatic protons due to electron withdrawal.
Biological Activity
N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a furan ring, a sulfonamide moiety, and an azepane group. Its chemical structure allows for diverse interactions with biological targets, which is crucial for its potential therapeutic applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following pathways have been identified:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells or pathogens.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing various biological responses.
- Anti-inflammatory Action : Studies suggest that it may inhibit the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 150 μg/mL |
| Staphylococcus aureus | 180 μg/mL |
| Listeria monocytogenes | 200 μg/mL |
These results indicate that the compound has the potential to serve as a lead compound for developing new antibacterial agents .
Anti-Cancer Activity
The anti-cancer potential of this compound has also been investigated. It was found to exhibit cytotoxic effects on various cancer cell lines, including:
- MG-63 (osteosarcoma) : The compound reduced cell viability significantly at concentrations above 50 μM.
- HT-29 (colon cancer) : Demonstrated an IC50 value of approximately 45 μM.
These findings suggest that the compound may interfere with cancer cell growth and viability through mechanisms such as apoptosis induction and cell cycle arrest .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated that modifications in the sulfonamide group significantly enhanced activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring improved antimicrobial potency .
Study 2: Cancer Cell Line Study
Another investigation focused on the effects of this compound on human cancer cell lines. The study highlighted that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased sub-G1 population in treated cells, indicating apoptotic cell death .
Q & A
Q. What are the key synthetic methodologies for preparing N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Introduction of the azepane-sulfonyl group via sulfonylation of 3-aminophenyl derivatives using azepane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in THF) .
- Step 2 : Coupling of the sulfonylated intermediate with furan-2-carbonyl chloride via transamidation or nucleophilic acyl substitution. This step is analogous to methods used for related furan-carboxamides, where refluxing in acetonitrile with equimolar reagents yields the target compound .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC (as seen in analogous compounds) .
Q. How can spectroscopic techniques (FT-IR, NMR) validate the compound’s structural integrity?
- FT-IR : Confirm the presence of key functional groups:
- NMR :
Q. What strategies optimize solubility for in vitro assays?
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, as demonstrated in cytoprotective studies of related furan-carboxamides in cell cultures .
- Salt formation : Hydrochloride salts (e.g., N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride) improve aqueous solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Identify binding poses with targets (e.g., viral polymerases) using software like AutoDock. A study on analogous furan-carboxamides revealed strong binding to MPXV DNA polymerase (docking scores: −9.2 kcal/mol) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories; root-mean-square deviation (RMSD) <2.0 Å indicates robust interactions .
Q. How to design structure-activity relationship (SAR) studies for azepane-sulfonyl modifications?
Q. What crystallographic methods elucidate the compound’s 3D conformation?
Q. How to evaluate cytoprotective or antiviral mechanisms in complex biological systems?
- Cell-based models : Use CCD-18Co colon fibroblasts or Vero cells treated with cytotoxic agents (e.g., 4-nitroquinoline 1-oxide) and measure viability via MTT assays .
- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or qPCR for viral replication genes (e.g., MPXV A42R) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
